![molecular formula C17H21N3O3S2 B2848912 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1203163-58-9](/img/structure/B2848912.png)
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Organic Electronics Morphology Design
The unique structure of thiophene derivatives, such as the one , allows for the design and control of morphology in organic electronics. Electrospraying techniques using various solvents can produce distinct morphologies, which are crucial for the performance of organic electronic devices .
Electrospraying Solvent Effects
The solvent characteristics significantly influence the morphology of thiophene derivatives when electrosprayed. This process is essential for creating fibril structures and other morphologies that have potential applications in fields like nanotechnology and materials science .
Donor-Acceptor-Donor (DAD) Architecture
Thiophene derivatives with DAD architecture are valuable for studying solvent effects in electrospraying. This has implications for the development of organic semiconductors and photovoltaic materials .
Crystallite Size Control
Control over the crystallite size of thiophene derivatives is possible through electrospraying, which is significant for the fabrication of organic transistors and other electronic components where size at the molecular level can affect overall device performance .
α-Glucosidase Inhibition
Tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, which share a similar core to the compound , have been identified as moderate α-glucosidase inhibitors. This application is particularly relevant in the pharmaceutical industry for the development of treatments for conditions like diabetes .
Optimization of Pharmacophores
The compound’s structure allows for the optimization of pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity. This optimization is crucial for drug design and the development of new therapeutics .
properties
IUPAC Name |
1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-11-25(22,23)20-9-3-5-13-7-8-14(12-15(13)20)18-17(21)19-16-6-4-10-24-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBIKOZXKWMZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.